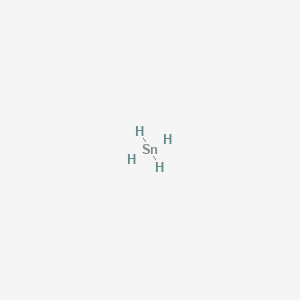

Stannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stannane is a mononuclear parent hydride and a tin hydride.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Stannane is widely utilized in organic synthesis, particularly as a reagent in various reactions. Its derivatives, such as trimethylstannyl and tributyltin compounds, serve as important intermediates in the formation of complex organic molecules.

Stannylative Substitution Reactions

Recent advancements have highlighted the use of stannylpotassium reagents generated from silylstannanes for stannylative substitution of aryl halides. This method allows for the straightforward synthesis of arylstannanes without the need for transition metals, showcasing the enhanced reactivity of these stannyl reagents compared to traditional organolithium or Grignard reagents .

SRN1 Mechanism

The SRN1 (Substitution Nucleophilic Unimolecular) mechanism has proven effective in utilizing stannanes for synthesizing triorganylstannyl aromatic compounds. This method allows for milder reaction conditions and higher selectivity, making it a powerful tool in synthetic organic chemistry .

Materials Science

This compound derivatives play a crucial role in the development of advanced materials, particularly in the field of nanotechnology.

Stanene: A Novel 2D Material

Stanene, a two-dimensional material composed of a monolayer of tin atoms, has emerged as a promising candidate for applications in electronics due to its unique electronic properties. It exhibits characteristics such as topological superconductivity and quantum spin Hall effects, which could lead to advancements in room-temperature electronics and efficient thermoelectric devices .

Coatings and Polymers

This compound compounds are also employed in the production of coatings and polymers. For instance, dioctylbis[(1-oxoneodecyl)oxy]this compound is used to enhance the durability and performance of industrial materials. The compound's ability to undergo various chemical reactions makes it versatile for modifying material properties.

Biological Applications

Research is ongoing to explore the potential biological activities of this compound compounds. Their interactions with biomolecules may lead to therapeutic applications.

Antimicrobial Properties

Certain this compound derivatives have shown promise as antimicrobial agents. Their ability to interact with cellular targets suggests potential uses in medical applications, including drug development .

Catalytic Activity

Stannanes are being studied for their catalytic properties in biological systems, potentially influencing enzyme activity and metabolic pathways.

Comparative Overview

To provide a clearer understanding of this compound's applications compared to similar compounds, the following table summarizes key features:

| Compound Type | Key Features | Applications |

|---|---|---|

| This compound | Highly reactive organotin compound | Organic synthesis, materials science |

| Dioctyltin dilaurate | Similar structure with different ester groups | Catalysis, polymer production |

| Trimethylstannyl compounds | Versatile nucleophiles | SRN1 reactions, synthesis of complex molecules |

| Stanene | 2D material with unique electronic properties | Electronics, thermoelectric devices |

Propiedades

Número CAS |

2406-52-2 |

|---|---|

Fórmula molecular |

H4Sn |

Peso molecular |

122.74 g/mol |

Nombre IUPAC |

stannane |

InChI |

InChI=1S/Sn.4H |

Clave InChI |

KXCAEQNNTZANTK-UHFFFAOYSA-N |

SMILES |

[SnH4] |

SMILES canónico |

[SnH4] |

Sinónimos |

stannane tin tetrahydride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.